molecular formula C6H11ClO3S B11965116 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- CAS No. 62101-26-2

2-Butanone, 4-[(2-chloroethyl)sulfonyl]-

Cat. No.: B11965116
CAS No.: 62101-26-2
M. Wt: 198.67 g/mol
InChI Key: QAOLAJPFNOYGSN-UHFFFAOYSA-N
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Description

Contextualization within Sulfone Chemistry and Halogenated Ketones

The presence of a ketone function at the β-position relative to the sulfonyl group introduces additional chemical complexity. Ketones are organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms. fiveable.mefiveable.me The juxtaposition of the carbonyl and sulfonyl groups in β-keto sulfones leads to enhanced acidity of the methylene (B1212753) protons situated between them, making them valuable precursors in various carbon-carbon bond-forming reactions.

Furthermore, the chloroethyl group categorizes this molecule as a halogenated ketone. α-Halo ketones, where the halogen is on the carbon adjacent to the carbonyl group, are well-studied for their high reactivity in nucleophilic substitution and elimination reactions. wikipedia.orgwikipedia.org In the case of 2-Butanone (B6335102), 4-[(2-chloroethyl)sulfonyl]-, the chlorine atom is on the ethyl group attached to the sulfonyl moiety, which can also participate in a range of chemical transformations.

Significance of the Butanone and Chloroethylsulfonyl Moieties in Organic Synthesis

The butanone framework provides a reactive carbonyl group that is a cornerstone of organic synthesis. It can undergo a wide array of reactions, including nucleophilic additions, condensations, and reductions, to form a variety of other functional groups and more complex molecular architectures. chemcess.com Butanone is a common solvent and an intermediate in industrial processes. wikipedia.orgdouwin-chem.com

The chloroethylsulfonyl moiety is a bifunctional unit that brings both a reactive electrophilic center (the carbon bearing the chlorine) and the stabilizing and electron-withdrawing properties of the sulfonyl group. The sulfonyl group itself is a versatile functional group in organic synthesis, often used to activate adjacent positions for nucleophilic attack or to participate in elimination reactions like the Ramberg-Bäcklund reaction. wikipedia.orgthieme-connect.com The presence of the chlorine atom provides a handle for further functionalization through substitution reactions. Arylsulfonyl chlorides are important precursors for the synthesis of various functional compounds like sulfonamides and sulfonate esters. orgsyn.org

Overview of Academic Research Trajectories for 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-

While specific academic research focusing solely on 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- appears to be limited, its structural motifs suggest several potential avenues for investigation. Research could be directed towards its synthesis and exploring its reactivity as a building block in organic synthesis. For instance, the acidic methylene protons between the ketone and sulfone groups could be utilized in alkylation and acylation reactions to construct more complex molecules.

Another research trajectory could involve investigating its potential as a precursor for heterocyclic compounds. The combination of a ketone, a sulfone, and a reactive halide offers multiple reaction sites for cyclization reactions. Furthermore, the biological activity of sulfone-containing compounds is an area of significant interest, with many exhibiting a range of pharmacological properties. researchgate.netchemicalbook.com Research into the potential biological applications of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- and its derivatives could be a fruitful area of study. The synthesis of related compounds like 4-hydroxy-2-butanone (B42824) is explored for its use as an intermediate for fragrances and vitamins. nih.govsemanticscholar.org

Interactive Data Tables

Table 1: Key Functional Groups and Their Properties

Functional GroupGeneral StructureKey Properties
SulfoneR-S(=O)₂-R'Highly stable, strong electron-withdrawing group, increases acidity of α-protons. wikipedia.orgwikipedia.org
KetoneR-C(=O)-R'Reactive carbonyl group, participates in nucleophilic additions and condensations. fiveable.mefiveable.me
Alkyl HalideR-X (X=Cl, Br, I)Electrophilic carbon atom, good leaving group in substitution reactions. wikipedia.orgwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62101-26-2

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

4-(2-chloroethylsulfonyl)butan-2-one

InChI

InChI=1S/C6H11ClO3S/c1-6(8)2-4-11(9,10)5-3-7/h2-5H2,1H3

InChI Key

QAOLAJPFNOYGSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCS(=O)(=O)CCCl

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Butanone, 4 2 Chloroethyl Sulfonyl

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. leah4sci.com For the target compound, 2-Butanone (B6335102), 4-[(2-chloroethyl)sulfonyl]-, the most logical disconnection is at the carbon-sulfur bond of the sulfone group. This bond can be formed through the nucleophilic substitution of a halide by a sulfinate salt.

This leads to two key precursor fragments:

An electrophilic four-carbon ketone synthon, which corresponds to 4-chloro-2-butanone (B110788) .

A nucleophilic sulfur-containing synthon, which corresponds to sodium 2-chloroethanesulfinate .

The sodium 2-chloroethanesulfinate can, in turn, be prepared from (2-chloroethyl)sulfonyl chloride . The synthesis of 4-chloro-2-butanone begins with 4-hydroxy-2-butanone (B42824) . This multi-step approach, starting from basic precursors, provides a clear and feasible pathway to the target molecule.

Precursor Synthesis Pathways and Optimizations

The successful synthesis of the target compound is contingent on the efficient preparation of its key precursors. This section details the optimized synthetic routes for these intermediates.

4-Hydroxy-2-butanone is a crucial intermediate, and its synthesis has been approached through several methods. sigmaaldrich.com

Traditional Method: Aldol (B89426) Condensation The conventional synthesis involves the aldol condensation of acetone (B3395972) and formaldehyde (B43269) in a dilute alkaline solution. guidechem.comnih.gov This method often suffers from low purity of the final product (around 75%) due to the self-polymerization of formaldehyde and the formation of butenone as a by-product during distillation. guidechem.com

Improved Method: Oxidation of 1,3-Butanediol (B41344) A more recent and efficient method utilizes 1,3-butanediol as the starting material. guidechem.comgoogle.com In this process, 1,3-butanediol is oxidized using hydrogen peroxide in the presence of a tungstate (B81510) catalyst. A water-carrying agent like a cycloalkane is used to facilitate the reaction. This method is advantageous as it produces water as the only by-product, resulting in a higher purity product and a more environmentally friendly process with lower production costs. guidechem.comgoogle.com

Non-Catalytic Supercritical Synthesis Research has also explored the non-catalytic synthesis of 4-hydroxy-2-butanone in a supercritical state. nih.govnih.gov This method is noted for its high speed and yield. Studies have focused on understanding the side reactions involving formaldehyde to further optimize the process. nih.govsemanticscholar.org

Table 1: Comparison of Synthetic Methods for 4-Hydroxy-2-butanone

MethodStarting MaterialsCatalyst/ConditionsAdvantagesDisadvantages
Aldol Condensation Acetone, FormaldehydeDilute alkaliReadily available starting materials.Low purity, significant by-products, wastewater generation. guidechem.comnih.gov
Oxidation 1,3-Butanediol, Hydrogen PeroxideTungstate catalyst, 60-75°CHigh purity, water as the only by-product, eco-friendly. guidechem.comgoogle.comRequires specific catalyst and conditions.
Supercritical Synthesis Acetone, FormaldehydeNon-catalytic, supercritical state (e.g., 17 MPa, 543.15 K)Fast reaction, high yield. nih.govnih.govsemanticscholar.orgRequires specialized high-pressure equipment.

4-Chloro-2-butanone is typically synthesized from its corresponding hydroxy precursor, 4-hydroxy-2-butanone. chemeo.com The most common method for this transformation is chlorination using thionyl chloride (SOCl₂).

A patented method describes adding a 4-hydroxy-2-butanone solution to a reaction vessel and cooling it to below -5°C. google.com Thionyl chloride is then added dropwise. After the addition is complete, the mixture is kept at room temperature for 2-3 hours, followed by heating to 60°C for about an hour. The resulting solution is washed with sodium bicarbonate to neutralize excess acid, and the final product, 4-chloro-2-butanone, is obtained after decompression. google.com This method is noted for improving yield and being suitable for industrial production due to its simple conditions and short process flow. google.com

Table 2: Physical Properties of 4-Chloro-2-butanone

PropertyValue
Molecular Formula C₄H₇ClO
Molecular Weight 106.55 g/mol
Boiling Point 114-117 °C
Density 1.05 g/mL
Refractive Index 1.4210

(2-chloroethyl)sulfonyl chloride, also known as 2-chloroethanesulfonyl chloride, is the key sulfonyl precursor. wikipedia.orgtcichemicals.com It is a liquid at room temperature and is used in various organic syntheses. sigmaaldrich.comrit.edu

Several methods exist for the synthesis of sulfonyl chlorides. magtech.com.cn

Oxidative Chlorination: One common approach is the oxidative chlorination of corresponding sulfur compounds like thiols or S-alkyl isothiourea salts. organic-chemistry.org For instance, S-alkyl isothiourea salts can be treated with N-chlorosuccinimide or sodium hypochlorite (B82951) (bleach) to afford the desired alkanesulfonyl chlorides in high yields. organic-chemistry.org

From Sultones: Chloroalkane sulfonyl chlorides can also be prepared by reacting a sultone (a cyclic thioether) with an inorganic acid chloride, such as thionyl chloride or phosphorus pentachloride, in the presence of an acid amide like dimethylformamide. google.com

From 2-Chloroethyl Mercaptan: A specific synthesis involves the reaction of 2-chloroethyl mercaptan with chlorine in the presence of water. The reaction mixture is then extracted with a solvent like dichloromethane, which is subsequently distilled off to yield the crude 2-chloroethanesulfonyl chloride. chemicalbook.com

Table 3: Physical Properties of 2-Chloroethanesulfonyl Chloride

PropertyValue
Molecular Formula C₂H₄Cl₂O₂S
Molecular Weight 163.01 g/mol
Boiling Point 84-86 °C / 15 mmHg sigmaaldrich.com
Density 1.56 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.493 sigmaaldrich.com

Direct Synthetic Routes to 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-

The final step in the synthesis involves the formation of the carbon-sulfur bond to assemble the target molecule.

The formation of the sulfone linkage in 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- is most effectively achieved via a nucleophilic substitution reaction. This involves the alkylation of a sulfinate salt with an alkyl halide, a well-established method for synthesizing sulfones.

The proposed synthetic route is as follows:

Preparation of Sodium 2-chloroethanesulfinate: The precursor, 2-chloroethanesulfonyl chloride, is reduced to its corresponding sulfinate salt. This can be achieved using a reducing agent like sodium sulfite.

Reaction with 4-Chloro-2-butanone: The prepared sodium 2-chloroethanesulfinate is then reacted with 4-chloro-2-butanone. In this Sₙ2 reaction, the nucleophilic sulfinate anion displaces the chloride ion from the 4-position of the butanone chain, forming the desired C-S bond and yielding the final product, 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-.

This method provides a direct and high-yielding pathway to the target compound by connecting the key precursors synthesized in the earlier stages.

Formation of Carbon-Sulfur Bonds

The crucial step in the synthesis of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- is the formation of the carbon-sulfur bond to create the sulfonyl group. A common and effective method for this transformation is through the reaction of a suitable sulfur nucleophile with an electrophilic carbon source.

In a plausible synthetic route, 4-chloro-2-butanone could serve as the electrophile. The synthesis of this precursor can be achieved by reacting 4-hydroxy-2-butanone with a chlorinating agent like thionyl chloride. A patent describes a method for synthesizing 4-chloro-2-butanone where 4-hydroxy-2-butanone is treated with thionyl chloride, followed by a workup with sodium bicarbonate solution. google.com

Once 4-chloro-2-butanone is obtained, the subsequent step would be a nucleophilic substitution reaction with a salt of 2-chloroethanesulfinic acid (ClCH₂CH₂SO₂Na). This would directly install the (2-chloroethyl)sulfonyl group at the 4-position of the butanone skeleton.

An alternative strategy for forming the C-S bond involves the oxidation of a corresponding thioether. For instance, one could first synthesize 4-[(2-chloroethyl)thio]-2-butanone. This thioether could then be oxidized using a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to yield the desired sulfone, 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-. The oxidation of sulfides to sulfones is a well-established and high-yielding transformation in organic synthesis. acs.org

Table 1: Key Intermediates and Reagents

Compound NameRole in Synthesis
4-Hydroxy-2-butanonePrecursor to 4-chloro-2-butanone
Thionyl chlorideChlorinating agent
4-Chloro-2-butanoneElectrophilic substrate
Sodium 2-chloroethanesulfinateNucleophile for sulfone formation
4-[(2-Chloroethyl)thio]-2-butanoneThioether intermediate for oxidation
Hydrogen peroxide / m-CPBAOxidizing agents

Advanced Synthetic Techniques and Stereochemical Control

The principles of advanced synthetic chemistry can be applied to the synthesis of organosulfur compounds like 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- to achieve high levels of selectivity and efficiency.

Chemo-, Regio-, and Diastereoselective Synthesis

Chemoselectivity: In a molecule with multiple reactive sites, such as 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, chemoselectivity is crucial. For instance, during the formation of the carbon-sulfur bond, the reaction conditions must be chosen to favor the substitution at the carbon bearing the chlorine atom over any potential side reactions at the ketone carbonyl group. The use of a soft nucleophile like a sulfinate salt would generally favor the desired Sₙ2 reaction.

Regioselectivity: The synthesis of the precursor, 4-chloro-2-butanone, from 4-hydroxy-2-butanone is a regioselective process, as the hydroxyl group is specifically replaced by a chlorine atom.

Diastereoselectivity: If the carbon atom bearing the sulfonyl group were a stereocenter, diastereoselective synthesis would be a significant consideration. While the target molecule itself is achiral, related chiral organosulfur compounds are often synthesized using chiral auxiliaries or catalysts to control the stereochemical outcome. For example, the asymmetric reduction of a ketone to a hydroxyl group is a common strategy to introduce chirality.

Isotopic Labeling Strategies for Mechanistic Investigations and Biological Tracing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for tracing the metabolic fate of compounds in biological systems. For a molecule like 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, several isotopic labeling strategies could be employed:

¹³C Labeling: Incorporating a ¹³C label at specific positions in the butanone backbone would allow for the tracking of the carbon skeleton through spectroscopic methods like NMR and mass spectrometry. For example, starting with ¹³C-labeled acetone in the synthesis of 4-hydroxy-2-butanone would result in a labeled precursor. semanticscholar.org

²H (Deuterium) Labeling: Deuterium can be introduced to study kinetic isotope effects, which can provide insight into the rate-determining step of a reaction. For instance, deuterating the carbon adjacent to the sulfonyl group could help determine if a proton transfer is involved in any subsequent reactions.

³⁴S or ³⁵S Labeling: Using a stable (³⁴S) or radioactive (³⁵S) isotope of sulfur would be invaluable for tracking the sulfonyl moiety. This would be particularly useful in biological tracing studies to understand the distribution, metabolism, and excretion of the compound.

¹⁸O Labeling: Labeling the oxygen atoms of the sulfonyl group with ¹⁸O could help elucidate the mechanism of oxidation if the synthesis proceeds through a thioether intermediate.

Table 2: Potential Isotopic Labeling Strategies

IsotopePosition of LabelingPurpose
¹³CButanone backboneMechanistic studies, metabolic tracing
²HCarbon adjacent to sulfonyl groupKinetic isotope effect studies
³⁴S/³⁵SSulfonyl groupMetabolic tracing, mechanism of S-functionalization
¹⁸OSulfonyl group oxygen atomsElucidation of oxidation mechanism

Principles of Sustainable Synthesis in the Context of Organosulfur Compounds

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including organosulfur compounds. The goal is to develop synthetic routes that are more environmentally benign and economically viable.

Key principles of sustainable synthesis applicable to organosulfur compounds include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the proposed synthesis of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, a direct nucleophilic substitution to form the sulfone would have better atom economy than a route involving oxidation of a thioether, which generates byproducts from the oxidizing agent.

Use of Less Hazardous Chemical Synthesis: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes the choice of solvents and reagents. For example, exploring enzymatic or biocatalytic methods for certain steps could reduce the need for harsh reagents. tandfonline.comnih.gov The use of electrochemical methods for C-S bond formation is also a promising sustainable approach. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While the proposed synthesis may involve stoichiometric reagents, future research could focus on developing catalytic methods for the formation of the C-S bond or for the chlorination step.

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable rather than depleting feedstocks. For instance, there is growing research into the biological production of 2-butanone and its precursors from renewable resources like glucose. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Butanone, 4 2 Chloroethyl Sulfonyl

Reactivity of the Chloroethyl Sulfonyl Moiety

The chloroethyl sulfonyl group is a key player in the reactivity of this molecule, offering sites for both substitution and elimination reactions.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by nucleophiles, leading to substitution of the chlorine atom. This is a common pathway for alkyl halides. lumenlearning.com The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2 depending on the reaction conditions and the nature of the nucleophile. For primary alkyl halides like the one in this compound, the SN2 mechanism is generally favored. lumenlearning.com

In a typical SN2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, the chloride ion). This backside attack leads to an inversion of stereochemistry at the carbon center, although in this specific molecule, the carbon is not a chiral center. A wide variety of nucleophiles can participate in these reactions. lumenlearning.com

NucleophileProduct Type
Hydroxide (OH⁻)Alcohol
Alkoxide (RO⁻)Ether
Cyanide (CN⁻)Nitrile
Azide (B81097) (N₃⁻)Azide
Amines (RNH₂, R₂NH, NH₃)Amines
This table illustrates the types of products formed from the reaction of an alkyl halide with various nucleophiles.

The rate of these substitution reactions can be influenced by several factors, including the polarity of the solvent and the temperature. Polar aprotic solvents are known to favor SN2 reactions. lumenlearning.com

Base-Catalyzed Elimination Reactions to Form Vinyl Sulfones

In the presence of a base, 2-Butanone (B6335102), 4-[(2-chloroethyl)sulfonyl]- can undergo an elimination reaction to form a vinyl sulfone. This reaction, often competing with nucleophilic substitution, involves the removal of a proton from the carbon adjacent to the sulfonyl group and the subsequent elimination of the chloride ion.

The mechanism is typically an E2 (elimination, bimolecular) process, where the base removes a proton, and the leaving group departs in a single, concerted step. The formation of the more stable, conjugated vinyl sulfone drives the reaction.

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic center (the enolizable ketone) and an electrophilic center (the chlorinated carbon) within the same molecule raises the possibility of intramolecular reactions. Under basic conditions, the ketone can form an enolate, which can then act as an internal nucleophile.

If the enolate attacks the carbon bearing the chlorine atom, a cyclization reaction can occur, leading to the formation of a heterocyclic ring system. The feasibility and outcome of such a reaction would depend on the ring size of the resulting cyclic product, with five- and six-membered rings being generally favored.

Reactivity of the Ketone Moiety

The ketone functional group provides another center of reactivity, primarily involving the electrophilic carbonyl carbon and the acidic alpha-protons.

Nucleophilic Addition Reactions (e.g., hydride reduction, organometallic additions)

The carbonyl carbon of the ketone is electrophilic and readily attacked by nucleophiles. masterorganicchemistry.com This leads to a nucleophilic addition reaction, where the π bond of the carbonyl group is broken, and a new single bond is formed with the nucleophile. masterorganicchemistry.comlibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com

Common nucleophiles for this reaction include hydride reagents (like sodium borohydride (B1222165) or lithium aluminum hydride) for reduction to a secondary alcohol, and organometallic reagents (like Grignard reagents or organolithium compounds) for the formation of a tertiary alcohol with a new carbon-carbon bond. masterorganicchemistry.com The reactivity of the ketone towards nucleophilic addition is influenced by steric and electronic factors. libretexts.org

Reagent TypeProduct
Hydride Reagents (e.g., NaBH₄, LiAlH₄)Secondary Alcohol
Organometallic Reagents (e.g., RMgX, RLi)Tertiary Alcohol
Cyanide (HCN)Cyanohydrin
This table shows the products of nucleophilic addition to a ketone with different reagents.

The addition of a nucleophile to the carbonyl group can be reversible, depending on the basicity of the nucleophile. masterorganicchemistry.com

Alpha-Carbon Reactivity and Enolization (e.g., in Robinson annulation contexts)

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate ion. libretexts.orglibretexts.org This enolate is a key reactive intermediate in many carbonyl reactions. msu.edu The enolate ion is a nucleophile and can react with various electrophiles at the α-carbon. libretexts.org

The formation of an enolate is the first step in the Robinson annulation, a powerful ring-forming reaction in organic synthesis. masterorganicchemistry.comwikipedia.orgjk-sci.com The Robinson annulation involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orglibretexts.orglibretexts.org In the context of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, the enolate formed from this ketone could potentially act as the Michael donor in a Robinson annulation sequence if reacted with a suitable Michael acceptor. masterorganicchemistry.comwikipedia.org The enolization of 2-butanone can lead to two different enolates due to the presence of two α-carbons (the methyl and methylene (B1212753) groups). mdpi.com The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. msu.edu

Interplay and Synergy of Functional Group Reactivity

The reactivity of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- arises from the cooperative effects of its functional groups. rsc.org The molecule contains a ketone (carbonyl) group, a sulfonyl group, and an active methylene group, all of which contribute to its versatility as a building block in organic synthesis. rsc.org

Ketone and Methylene Groups: The ketone group influences the acidity of the adjacent methylene (CH₂) protons, making them susceptible to removal under basic conditions. This facilitates the formation of an enolate, a key reactive intermediate. The reduction of the carbonyl group is a common reaction, leading to β-hydroxy sulfones. nih.gov

Sulfonyl and Chloroethyl Groups: The sulfonyl group (SO₂) is strongly electron-withdrawing. This electronic effect significantly impacts the adjacent chloroethyl group. It polarizes the carbon-chlorine bond, making the chlorine a good leaving group. This structural feature is characteristic of alkylating agents, which are compounds that can attach alkyl groups to other molecules. pharmacologyeducation.orgnih.gov The chloroethyl group is the reactive site for alkylation reactions. nih.govoncohemakey.com

The synergy between these groups is crucial. The sulfonyl group activates the chloroethyl moiety, transforming the compound into a potent alkylating agent. This class of compounds, known as alkyl sulfonates, functions by covalently binding alkyl groups to cellular molecules. pharmacologyeducation.orgdrugs.com This reactivity is central to its mechanism of action.

Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data specifically for 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- are not extensively documented in publicly available literature. However, the kinetics can be inferred from the behavior of related compounds, such as other β-keto sulfones and chloroethyl sulfones. nih.govrit.edu

The primary reaction pathway involves an elimination reaction, where hydrogen chloride (HCl) is removed to form a vinyl ketone intermediate. The rate of this elimination is a critical kinetic parameter. For similar reactions, the rate-limiting step can be the formation of a carbonium ion (an SN1 reaction) or it can depend on the concentration of both the alkylating agent and the nucleophile (an SN2 reaction). oncohemakey.com

Studies on the reaction of butanone with chlorine atoms show that the presence of oxygen can dramatically alter reaction pathways and product yields. nih.gov For instance, at room temperature, the presence of O₂ can significantly decrease the formation of chlorinated butanones and lead to oxygenated products. nih.gov Thermodynamic properties for butanone and related phenyl butanone derivatives are available and provide foundational data for estimating the energetics of reactions involving this structural motif. nist.govnist.gov

Table 1: Factors Influencing Reaction Kinetics

Factor Influence on Reactivity Relevant Concepts
Basicity A base is required to initiate the elimination of HCl to form the vinyl intermediate. Elimination Reaction
Nucleophile Strength Stronger nucleophiles will react more readily with the vinyl ketone intermediate. Michael Addition
Solvent Polarity The solvent can influence the rate of both the elimination and addition steps. Solvent Effects

| Temperature | Higher temperatures generally increase reaction rates. nih.gov | Arrhenius Equation |

Elucidation of Reaction Mechanisms and Identification of Transient Intermediates

The principal reaction mechanism for 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- proceeds through a two-step process:

Formation of a Vinyl Ketone Intermediate: In the presence of a base, the compound undergoes an elimination of HCl. This results in the formation of a highly reactive, transient intermediate: 4-(ethylsulfonyl)but-3-en-2-one, which is a type of vinyl sulfone. nih.govwikipedia.org The formation of such vinyl intermediates is a known reaction pathway for 2-chloroethanesulfonyl compounds. rit.edu

Michael Addition: The vinyl ketone intermediate is a potent Michael acceptor. nih.govwikipedia.org Its activated carbon-carbon double bond readily reacts with nucleophiles, such as the thiol groups found in cysteine residues of proteins. nih.gov This reaction, a Michael-type addition, results in the formation of a stable, covalent bond between the compound and the nucleophile. nih.govwikipedia.org

The existence of reactive intermediates is often inferred through experimental methods like chemical trapping, where a highly reactive compound is added to capture the transient species. lumenlearning.com While direct spectroscopic observation of the vinyl ketone intermediate from 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- is challenging due to its short-lived and high-energy nature, its formation is strongly supported by the structure of the final adducts formed in its reactions. lumenlearning.com The reaction of related vinyl sulfones with protein tyrosine phosphatases, for example, has been shown to proceed via a Michael addition of an active site cysteine to the vinyl group. nih.gov

Table 2: Mechanistic Steps and Intermediates

Step Reaction Type Reactant(s) Intermediate/Product Key Features
1 Elimination 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, Base 4-(ethylsulfonyl)but-3-en-2-one (Vinyl ketone) Formation of a transient, highly reactive electrophile. rit.edunih.gov

Applications in Organic Synthesis and Chemical Building Blocks

Utility as a Precursor for Advanced Organic Molecules

The vinyl sulfone derived from 2-Butanone (B6335102), 4-[(2-chloroethyl)sulfonyl]- is a key intermediate for the construction of advanced organic molecules. Its ability to act as a Michael acceptor allows for the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comlibretexts.org This is a fundamental strategy in organic synthesis for building molecular complexity. The reaction involves the addition of a nucleophile to the β-carbon of the vinyl sulfone, leading to the formation of a stable adduct. This process is highly efficient and provides a reliable method for introducing the butanone-sulfonyl fragment into larger molecular frameworks.

Reaction TypeReactantProductSignificance
Michael AdditionNucleophile (e.g., enolates, amines, thiols)Adduct with new C-C or C-heteroatom bondFundamental for building molecular complexity

Role in the Synthesis of Heterocyclic Compounds

Vinyl sulfones are valuable precursors for the synthesis of a diverse range of heterocyclic compounds. researchgate.net The conjugate addition of a binucleophilic reagent to the vinyl sulfone derived from 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- can initiate a cascade of reactions leading to the formation of cyclic structures. For instance, reaction with a compound containing both a nucleophilic and an electrophilic center can result in an initial Michael addition followed by an intramolecular cyclization to form a heterocyclic ring. This strategy has been employed to synthesize various sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry. mdpi.com

Heterocycle ClassSynthetic StrategyKey Intermediate
Sulfur-containing heterocyclesMichael addition followed by intramolecular cyclizationVinyl sulfone
Nitrogen-containing heterocyclesReaction with binucleophilic nitrogen compoundsVinyl sulfone

Incorporation into Natural Product Synthesis Strategies

The reactivity of vinyl sulfones has been harnessed in the total synthesis of complex natural products. tandfonline.comscripps.edu The ability to form new carbon-carbon bonds with high stereocontrol makes the vinyl sulfone moiety a valuable tool for assembling the carbon skeleton of natural products. The sulfone group can also be further transformed into other functional groups or removed entirely after it has served its purpose in the synthetic sequence. While specific examples for 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- are not prevalent, the general utility of vinyl sulfones in this field is well-established. organic-chemistry.org

Development of Pharmaceutical and Agrochemical Intermediates

The sulfone functional group is a common feature in a variety of pharmaceutical and agrochemical compounds. researchgate.netnih.govdrugdiscoverynews.comscripps.edu The vinyl sulfone derived from 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- can be used to synthesize intermediates for these industries. The Michael addition chemistry allows for the coupling of the butanone-sulfonyl moiety to other molecular fragments to build up the desired active ingredient. The resulting sulfone-containing molecules can exhibit a range of biological activities.

IndustryApplicationSynthetic Utility
PharmaceuticalSynthesis of drug candidates containing a sulfone moiety. researchgate.netnih.govdrugdiscoverynews.comscripps.eduMichael acceptor for coupling with other synthetic fragments.
AgrochemicalDevelopment of new pesticides and herbicides.Introduction of the sulfone functional group into potential agrochemicals.

Derivatization for Chemical Probes and Bioconjugation (e.g., with PEG)

The high reactivity of vinyl sulfones towards thiol groups makes them excellent reagents for bioconjugation and the development of chemical probes. scispace.com Specifically, the vinyl sulfone derived from 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- can react selectively with the cysteine residues in proteins under physiological conditions. nih.govnih.govresearchgate.net This specific reactivity has been widely exploited for labeling proteins with tags such as polyethylene glycol (PEG), a process known as PEGylation. biochempeg.comjenkemusa.cominterchim.frcreativepegworks.com PEGylation can improve the pharmacokinetic properties of therapeutic proteins. Furthermore, this selective thiol reactivity allows for the development of chemical probes to study protein function and localization. snmjournals.org

ApplicationTarget MoietyKey Reaction
Bioconjugation (PEGylation)Cysteine residues in proteinsMichael addition of thiol to vinyl sulfone
Chemical ProbesThiol-containing biomoleculesSelective covalent modification

Computational Chemistry and Molecular Modeling of 2 Butanone, 4 2 Chloroethyl Sulfonyl

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of 2-Butanone (B6335102), 4-[(2-chloroethyl)sulfonyl]- is primarily influenced by the rotational freedom around its single bonds. Conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with its environment. The molecule's shape is determined by the torsion angles of the ethyl and butanone chains attached to the sulfonyl group.

Molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound. For ketones, force fields like the Anisotropic United-Atoms (AUA4) potential have been developed to accurately model their behavior in various environments. nih.govacs.org These simulations can predict how the molecule would behave in a solution, revealing its conformational preferences and intermolecular interactions over time. For the related compound dichlorodiethyl sulfone, computational methods predict an all-trans arrangement as the most stable conformer. wikipedia.org It is plausible that the ethyl and butanone chains in 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- also adopt extended, trans-like conformations to minimize steric hindrance.

MD simulations would also elucidate the stability of the compound's interactions. For instance, simulations of sulfonyl-containing derivatives have been used to confirm the stability of their binding within biological targets over extended timeframes (e.g., 200 nanoseconds). nih.gov

Table 1: Key Torsional Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Low-Energy Conformation
C-C-S-CRotation around the butanone-sulfonyl bondLikely anti-periplanar (180°) to minimize steric clash between the carbonyl group and the sulfonyl oxygens.
C-S-C-CRotation around the sulfonyl-ethyl bondLikely anti-periplanar (180°) to separate the chloroethyl group from the butanone moiety.
S-C-C-ClRotation around the ethyl-chloro bondGauche and anti conformations are possible, influencing the overall shape and polarity.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For sulfonyl-containing compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly employed to optimize molecular geometry and analyze electronic structure. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. In sulfonyl derivatives, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-withdrawing sulfonyl group. nih.govtandfonline.com The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, the sulfonyl group and the electronegative chlorine atom would significantly lower the LUMO energy, making the molecule a potential electrophile.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For sulfonyl compounds, the oxygen atoms of the sulfonyl group consistently show regions of high negative electrostatic potential (red/yellow), indicating their role as hydrogen bond acceptors. tandfonline.comindexcopernicus.com Conversely, the areas around the hydrogen atoms are typically positive (blue). The presence of the ketone's carbonyl oxygen would introduce another prominent negative potential region.

Table 2: Predicted Electronic Properties from DFT Calculations

PropertyPredicted Characteristic for 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-Rationale based on Analogous Compounds
HOMO-LUMO Gap Moderate to lowThe combination of a ketone and a sulfonyl group generally leads to a reduced energy gap, suggesting potential for reactivity. nih.gov
Electron Density High on sulfonyl and carbonyl oxygensDFT studies on similar molecules show high electron density on the sulfonyl group. nih.gov The carbonyl oxygen would also be an electron-rich center.
Dipole Moment HighThe strong electron-withdrawing nature of the sulfonyl and carbonyl groups, along with the chloroethyl moiety, would create a significant molecular dipole.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential chemical reactions involving 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-. The sulfonyl group is generally stable, but the atoms adjacent to it are activated towards certain reactions. For example, the hydrogen atoms on the carbon alpha to the sulfonyl group are acidic and can be removed by a base.

Reaction modeling could investigate processes such as:

Nucleophilic Substitution: The chlorine atom on the ethyl group is a leaving group, making the molecule susceptible to nucleophilic attack.

Elimination Reactions: Under basic conditions, the compound could undergo elimination to form a vinyl sulfone.

Reactions at the Carbonyl Group: The ketone can undergo typical reactions like nucleophilic addition.

By modeling the energy profile of a proposed reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is key to understanding the reaction's feasibility and kinetics. For instance, computational modeling of the synthesis of β-chiral sulfones has revealed details about the intermediates and transition-state structures in the catalytic cycle. acs.org

Prediction of Spectroscopic Properties from First Principles

Ab initio and DFT methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of the molecule. nih.govnist.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, characteristic strong absorption bands would be expected for the S=O stretches of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the C=O stretch of the ketone (around 1715 cm⁻¹). researchgate.net

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated to help assign experimental spectra. The protons and carbons alpha to the electron-withdrawing sulfonyl and carbonyl groups would be expected to appear at a lower field (higher ppm). nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. Ketones typically exhibit a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. nih.gov The sulfonyl group, while not a strong chromophore itself, can influence the electronic transitions of the ketone.

Table 3: Predicted Spectroscopic Data

SpectroscopyFunctional GroupPredicted Absorption/Chemical Shift Range
IR C=O (Ketone)~1715 cm⁻¹
IR S=O (Sulfone)~1350-1300 cm⁻¹ (asymmetric), ~1160-1120 cm⁻¹ (symmetric)
¹³C NMR C=O (Ketone)~195-220 ppm
¹³C NMR C-SO₂~50-65 ppm
¹H NMR CH₂-SO₂~3.0-3.5 ppm

In Silico Studies of Molecular Interactions (e.g., with biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. medchemexpress.com This method is widely used in drug discovery to screen for potential drug candidates. jetir.org

For a molecule like 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, docking studies could reveal potential interactions with biological targets. The sulfonyl and carbonyl oxygens are likely to act as hydrogen bond acceptors, forming key interactions with amino acid residues like arginine or lysine (B10760008) in a protein's active site. tandfonline.comrjb.ro The chloroethyl group could engage in hydrophobic or halogen bonding interactions.

Advanced Characterization and Analytical Methodologies for 2 Butanone, 4 2 Chloroethyl Sulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-Butanone (B6335102), 4-[(2-chloroethyl)sulfonyl]-. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of protons and carbons can be established.

¹H and ¹³C NMR Spectroscopy

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide fundamental information about the number and electronic environments of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The presence of electron-withdrawing groups, such as the ketone and the sulfonyl group, will significantly influence the chemical shifts, causing adjacent protons to appear further downfield.

The predicted ¹H NMR chemical shifts for 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- are summarized in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (a)~2.2Singlet (s)3H
-CH₂- (b)~3.0Triplet (t)2H
-CH₂- (c)~3.4Triplet (t)2H
-CH₂- (d)~3.9Triplet (t)2H
-CH₂- (e)~3.6Triplet (t)2H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their respective chemical environments. The carbonyl carbon of the ketone is expected to be the most downfield signal. libretexts.orgdocbrown.info The carbons attached to the sulfonyl group and the chlorine atom will also be significantly deshielded. libretexts.org

The predicted ¹³C NMR chemical shifts for 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- are presented in the following table.

CarbonPredicted Chemical Shift (δ, ppm)
C1 (CH₃)~30
C2 (C=O)~207
C3 (-CH₂-)~45
C4 (-CH₂-)~55
C5 (-CH₂-)~58
C6 (-CH₂Cl)~42

Note: These are predicted values based on established chemical shift ranges for similar functional groups. libretexts.orgdocbrown.infodocbrown.info

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR and to elucidate the complete connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, cross-peaks would be expected between the protons of the adjacent methylene (B1212753) groups (b-c, c-d, and d-e), confirming the ethylsulfonyl and butanone backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the proton signal at ~2.2 ppm would correlate with the carbon signal at ~30 ppm, confirming the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between quaternary carbons (like the carbonyl carbon) and other parts of the molecule. Key HMBC correlations would be expected from the methyl protons (a) to the carbonyl carbon (C2) and the adjacent methylene carbon (C3), and from the methylene protons (c) to the carbonyl carbon (C2).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the functional groups within the molecule, providing a characteristic fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. The sulfonyl group (SO₂) would also exhibit strong, characteristic stretching bands.

Predicted major IR absorption bands are listed in the table below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretch~1715Strong
SO₂ (Sulfone)Asymmetric Stretch~1350Strong
SO₂ (Sulfone)Symmetric Stretch~1150Strong
-CH₂-C-H Stretch2850-2960Medium
C-ClStretch650-750Medium-Weak

Note: These are characteristic frequency ranges and can be influenced by the molecular environment.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch would be visible, the S=O and C-S stretches of the sulfone group are often strong and easily identifiable in the Raman spectrum. The C-Cl stretch would also be Raman active.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, confirming the molecular formula as C₆H₁₁ClO₃S. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to generate a series of product ions. This provides detailed structural information. Key fragmentation pathways for 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the methyl group (CH₃) or the propylsulfonyl chloride chain. An acylium ion at m/z 43 (CH₃CO⁺) would be a prominent peak.

McLafferty Rearrangement: If sterically possible, a gamma-hydrogen transfer from the sulfonyl-ethyl chain to the carbonyl oxygen could occur, followed by cleavage.

Cleavage of the C-S and S-C bonds: Fragmentation around the sulfone group would lead to ions corresponding to the loss of the chloroethyl group or the entire sulfonyl moiety.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the chloroethyl side chain is a possible fragmentation pathway.

A table of predicted major mass fragments is provided below.

m/z (mass-to-charge ratio)Possible Fragment Ion
202/204[M - CH₃]⁺
167[M - CH₂CH₂Cl]⁺
127[SO₂CH₂CH₂Cl]⁺
99[CH₂CH₂COCH₃]⁺
43[CH₃CO]⁺

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in isotopic peaks for chlorine-containing fragments.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In XRD analysis, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is measured. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, including lattice parameters and unit cell dimensions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. For a compound like 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, both gas and liquid chromatography would be essential tools for assessing its purity and isolating it from reaction mixtures or impurities.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. Given the structure of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, it may possess sufficient volatility and thermal stability to be analyzed by GC. In a hypothetical GC analysis, the compound would be vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, would be a key parameter for its identification. Different types of GC columns (polar vs. non-polar) could be used to optimize the separation from any potential impurities or starting materials.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique that can be applied to a wider range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-, reversed-phase HPLC would likely be the method of choice. A non-polar stationary phase would be used with a polar mobile phase, and the composition of the mobile phase could be adjusted to achieve optimal separation. A UV detector would be a suitable choice for detection, given the presence of the carbonyl group which is expected to have a UV absorbance.

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both separation and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) would involve separating the compound using GC as described above, and then directly introducing the eluted components into a mass spectrometer. The mass spectrometer would ionize the molecules and separate them based on their mass-to-charge ratio, providing a mass spectrum. This spectrum would show the molecular weight of the compound and produce a characteristic fragmentation pattern that can be used to confirm its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a similar advantage for non-volatile or thermally labile compounds. After separation by LC, the eluent would be passed into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of the mass spectrometer. LC-MS analysis of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- would provide its molecular weight and, through tandem MS (MS/MS) experiments, could yield detailed structural information from its fragmentation patterns.

Thermal Analysis Techniques (e.g., TGA, DSC for phase behavior)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. A TGA analysis of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- would reveal information about its thermal stability and decomposition profile. By heating the sample at a controlled rate, one could determine the temperature at which it begins to decompose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would show its melting point and enthalpy of fusion, providing valuable data on its purity and crystalline nature.

While specific TGA and DSC data for 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- are not available, a hypothetical DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The following table illustrates how such data would typically be presented:

ParameterHypothetical ValueDescription
Melting Point (T_m)Not availableThe temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion (ΔH_f)Not availableThe amount of energy required to melt the solid at its melting point.
Decomposition Temperature (T_d)Not availableThe temperature at which the compound begins to chemically degrade.

Advanced Optical Spectroscopy (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) Spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This technique is particularly useful for detecting chromophores, which are parts of a molecule that absorb light.

The structure of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- contains a carbonyl group (C=O), which is a known chromophore. This group is expected to exhibit a weak n→π* transition at a longer wavelength (around 270-300 nm) and a stronger π→π* transition at a shorter wavelength (around 180-200 nm). A UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or acetonitrile) would confirm the presence of the carbonyl group and could be used for quantitative analysis according to the Beer-Lambert law.

Although the actual spectrum is not published, the expected absorption data can be summarized as follows:

TransitionExpected Wavelength (λ_max)Molar Absorptivity (ε)
n→π~270-300 nmLow
π→π~180-200 nmHigh

Based on the conducted research, there is no publicly available scientific literature or data concerning the chemical compound "2-Butanone, 4-[(2-chloroethyl)sulfonyl]-". Specifically, no information was found regarding its biological interactions, enzyme inhibition mechanisms, kinetic parameters, biological targets, or structure-activity relationships.

Therefore, it is not possible to generate an article that adheres to the provided outline and content requirements. The requested detailed analysis of its effects on enzymes such as Acetyl-CoA Carboxylase, including the characterization of inhibition type and modulation of kinetic parameters, cannot be fulfilled due to the absence of any research findings on this particular compound.

Biological Interactions and Mechanistic Insights of 2 Butanone, 4 2 Chloroethyl Sulfonyl

Development of Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the study of protein function and the validation of new drug targets directly in complex biological systems. nih.govacs.org These molecular tools are designed to selectively interact with a protein of interest, often through covalent modification, which allows for the subsequent detection, quantification, or modulation of the target protein. nih.gov The compound 2-Butanone (B6335102), 4-[(2-chloroethyl)sulfonyl]- possesses structural features, namely the reactive chloroethyl sulfonyl group, that suggest its potential as a starting point for the rational design of targeted covalent probes.

The core principle behind a covalent chemical probe involves two key components: a recognition element that provides binding affinity and selectivity for the target protein, and a reactive "warhead" that forms a stable covalent bond with a specific amino acid residue on the target. researchgate.net In the case of 2-butanone, 4-[(2-chloroethyl)sulfonyl]-, the butanone framework represents a simple scaffold that can be chemically modified to create a more complex recognition element, while the chloroethyl sulfonyl moiety can act as the electrophilic warhead.

The reactivity of the sulfonyl group is a critical aspect of its potential in probe development. While sulfonyl fluorides have been more extensively studied for their ability to react with a range of nucleophilic amino acid residues beyond cysteine, including tyrosine, lysine (B10760008), histidine, and serine, the chloroethyl sulfonyl group also presents a reactive center capable of covalent modification. rsc.orgnih.gov The development of probes based on sulfonyl exchange chemistry has significantly expanded the repertoire of addressable targets in the proteome. rsc.org

The design process for a chemical probe originating from a lead compound like 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- would involve several key stages. Initially, the compound would be screened against various proteins to identify any potential interactions. If a target is identified, the butanone scaffold would be systematically modified to improve binding affinity and selectivity. This process often involves creating a library of analogs and assessing their structure-activity relationships (SAR). nih.gov

A crucial step is the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to enable the detection and visualization of the probe-protein complex. This is often achieved via a "clickable" handle, like an alkyne or azide (B81097) group, which allows for the attachment of the reporter tag after the probe has bound to its target. nih.gov For example, a terminal alkyne could be incorporated into the butanone scaffold, which can then be conjugated to an azide-containing reporter tag via a copper-catalyzed click chemistry reaction. nih.gov

The table below outlines the key components and considerations in the design of a hypothetical chemical probe derived from 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-.

Probe Component Function Design Considerations Based on 2-Butanone, 4-[(2-chloroethyl)sulfonyl]-
Scaffold Provides the structural framework for target recognition and binding.The 2-butanone core is a simple starting point that can be elaborated through organic synthesis to enhance affinity and selectivity for a specific protein target. pearson.com
Warhead The reactive group that forms a covalent bond with the target protein.The chloroethyl sulfonyl group acts as an electrophilic warhead, potentially targeting nucleophilic amino acid residues. researchgate.netnih.gov
Linker Connects the scaffold to a reporter tag.A flexible or rigid linker can be incorporated to spatially separate the reporter tag from the binding site, minimizing interference with protein interaction.
Reporter Tag Enables detection and analysis of the probe-protein conjugate.Reporter tags such as fluorophores (e.g., rhodamine) or affinity tags (e.g., biotin) can be attached, often via click chemistry. nih.gov

The ultimate utility of a chemical probe is determined by its potency and selectivity. acs.org An ideal probe will exhibit high reactivity towards its intended target while showing minimal off-target labeling. nih.gov Advanced proteomic techniques are instrumental in assessing the selectivity of a newly developed probe by identifying all proteins that are covalently labeled by the probe within a cell lysate or in live cells. nih.gov

The development of covalent probes based on sulfonyl chemistry is a rapidly advancing field. For instance, sulfonyl fluoride (B91410) probes have been successfully used to target functional tyrosine residues in glutathione (B108866) transferases and to develop modulators of cereblon, a component of the E3 ubiquitin ligase complex. nih.govrsc.org These examples underscore the potential of sulfonyl-based warheads in creating powerful research tools. While specific applications of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- in probe development are not yet documented, its chemical structure provides a valid conceptual starting point for the generation of novel covalent probes.

The table below summarizes various reactive groups, or "warheads," that have been utilized in the design of covalent chemical probes, highlighting the diversity of amino acid residues that can be targeted.

Reactive Group (Warhead) Target Amino Acid(s)
Sulfonyl FluorideTyrosine, Lysine, Histidine, Serine rsc.org
Sulfonyl TriazoleTyrosine researchgate.net
N-sulfonyl pyridoneTyrosine rsc.org
Chloroethyl SulfideGeneral alkylating agent nih.gov
NitrileSerine researchgate.net

The continued exploration of novel reactive functionalities and scaffold designs is essential for expanding the scope of chemical probes and their application in understanding complex biological processes. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- and how do they influence experimental handling?

  • Methodological Answer : Key properties include molecular weight, density, melting/boiling points, and solubility. For structurally related compounds (e.g., 4-(2-chloroethylsulfonyl)butanoic acid, CAS 75055-25-3), data shows a density of 1.388 g/cm³, melting point of 98°C, and boiling point of 462.8°C at 760 mmHg . These properties dictate storage conditions (e.g., desiccated, room temperature) and solvent selection for reactions. Stability under varying pH and thermal conditions should be tested via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Physicochemical Properties of Related Sulfonyl Compounds

PropertyValue (Example Compound)Method of Determination
Molecular Weight214.67 g/molMass Spectrometry
Density1.388 g/cm³Pycnometry
Melting Point98°CDSC
Boiling Point462.8°C (760 mmHg)Distillation

Q. What synthetic routes are feasible for preparing 4-[(2-chloroethyl)sulfonyl]-2-butanone?

  • Methodological Answer : Multi-step synthesis involving sulfonation and alkylation is common. A validated approach for analogous sulfones (e.g., diphenyl sulfone) involves:

Sulfonation : Reacting a ketone precursor (e.g., 2-butanone) with chlorosulfonic acid.

Alkylation : Introducing the 2-chloroethyl group via nucleophilic substitution (e.g., using 2-chloroethylmagnesium bromide) .
Purity (>95%) can be achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed via HPLC-UV.

Advanced Research Questions

Q. How can researchers design a multi-step synthesis protocol with optimized yield and minimal side-products?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters. For example:

  • Step 1 (Sulfonation) : Vary temperature (0–25°C), stoichiometry (1:1 to 1:1.5 ketone:chlorosulfonic acid), and reaction time (2–12 hrs). Monitor intermediates via FT-IR for SO₂ group incorporation (~1350 cm⁻¹ S=O stretch).
  • Step 2 (Alkylation) : Test bases (e.g., K₂CO₃ vs. NaH) and solvents (THF vs. DMF) to minimize hydrolysis. Use GC-MS to track byproducts (e.g., elimination products) .
    Contradiction Alert : Some protocols report side-product formation at >60°C, while others suggest thermal stability up to 100°C. Resolve via controlled kinetic studies .

Q. Which spectroscopic and computational methods are most effective for characterizing sulfonyl group reactivity?

  • Methodological Answer :

  • Experimental :
  • NMR : ¹H/¹³C NMR to confirm sulfonyl-CH₂CH₂Cl connectivity (δ ~3.8 ppm for CH₂S, δ ~45 ppm for SO₂ in ¹³C).
  • MS/MS Fragmentation : Identify characteristic fragments (e.g., [M-Cl]+) via high-resolution LC-QTOF.
  • Computational :
  • DFT Calculations : Use Gaussian 16 to model sulfonyl group electrophilicity (e.g., Fukui indices) and predict nucleophilic attack sites .
    Example : PubChem data for similar compounds (e.g., 1-(2-chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol) provides benchmark spectral data for comparison .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonyl-containing compounds?

  • Methodological Answer : Discrepancies may arise from purity variations or assay conditions. Strategies include:

  • Reproducibility Checks : Re-test activity (e.g., antimicrobial IC₅₀) under standardized conditions (e.g., CLSI guidelines).
  • Metabolite Profiling : Use LC-MS to identify degradation products in bioassays.
  • Structural Analogues : Compare with compounds like ethyl 2-[(4-methylphenyl)sulfanyl]propanoate (similarity index 0.89–0.97) to isolate sulfonyl-specific effects .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability for sulfonyl derivatives?

  • Analysis : Divergent data (e.g., decomposition at 150°C vs. 200°C) may stem from:

Purity : Impurities (e.g., residual solvents) lower observed stability.

Analytical Methods : TGA under nitrogen vs. air alters decomposition profiles.

  • Resolution : Conduct controlled TGA in inert vs. oxidative atmospheres and cross-validate with DSC .

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